2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Description
2,2'-[5-(4H-1,2,4-Triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) (CAS 120511-92-4) is a nitrile-substituted aromatic compound characterized by a central 1,3-phenylene core substituted with two 2-methylpropanenitrile groups and a 4H-1,2,4-triazol-4-ylmethyl moiety at the 5-position. This compound is structurally related to the aromatase inhibitor drug anastrozole (2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)), differing only in the position of the triazole ring substitution (4H- vs. 1H-isomer) .
It is primarily identified as Impurity I in anastrozole active pharmaceutical ingredients (APIs), arising during synthesis due to incomplete regioselective alkylation of the triazole ring . Its presence in APIs is tightly regulated, with typical concentrations below 0.12% by peak area in HPLC analyses . The compound has been isolated and characterized using advanced techniques such as reverse-phase HPLC, LC-MS/MS, and NMR spectroscopy .
Properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-11-20-21-12-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMBCUNKPNNBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NN=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-92-4 | |
| Record name | Isoanastrozole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-cyano-1-methylethyl)-5-[(4H-1,2,4-triazol-4-yl)methyl]phenyl]-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOANASTROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5I6NC2KRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Isoanastrozole primarily targets the aromatase enzyme , a key player in the biosynthesis of estrogens. Aromatase catalyzes the conversion of androgens to estrogens, a process crucial for the growth of certain types of breast cancers.
Mode of Action
As a non-steroidal aromatase inhibitor (AI) , Isoanastrozole competitively inhibits the aromatase enzyme, thereby decreasing circulating estrogen levels. This inhibition is particularly effective in the treatment of postmenopausal women with estrogen-responsive breast cancer. The reduction in estrogen levels leads to decreased tumor proliferation and growth.
Biochemical Pathways
Isoanastrozole’s action primarily affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, disrupting the normal functioning of this pathway. This disruption leads to a decrease in circulating estrogen levels, which can inhibit the growth of estrogen-responsive breast cancers.
Pharmacokinetics: ADME Properties
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Isoanastrozole are crucial for understanding its bioavailability. Isoanastrozole is predominantly metabolized in the liver, with the majority of the dose excreted as metabolites. Renal excretion plays a minor role in the clearance of Isoanastrozole. These properties can be influenced by factors such as hepatic or renal impairment.
Result of Action: Molecular and Cellular Effects
The primary molecular effect of Isoanastrozole is the inhibition of the aromatase enzyme, leading to a decrease in the synthesis of estrogens. At the cellular level, this results in a reduction in estrogen levels, leading to decreased proliferation and growth of estrogen-responsive breast cancer cells.
Action Environment: Influence of Environmental Factors
Environmental factors can influence the action, efficacy, and stability of Isoanastrozole. For instance, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio suggests that the use of Isoanastrozole presents an insignificant risk to the environment. Furthermore, resistance to Isoanastrozole can develop due to various factors, including inherent tumor insensitivity to estrogen, ineffective inhibition of aromatase, and activation of signaling by non-endocrine pathways.
Biochemical Analysis
Biochemical Properties
Isoanastrozole plays a significant role in biochemical reactions by inhibiting the enzyme aromatase. This enzyme is responsible for converting androgens into estrogens. By inhibiting this enzyme, Isoanastrozole effectively reduces estrogen levels in the body. This is particularly beneficial in the treatment of estrogen-responsive breast cancer.
Cellular Effects
Isoanastrozole has a profound impact on various types of cells and cellular processes. It influences cell function by reducing the levels of estrogen, a hormone that can stimulate the growth of certain types of breast cancer cells. By lowering estrogen levels, Isoanastrozole can slow the growth of these cancer cells.
Molecular Mechanism
The molecular mechanism of Isoanastrozole involves its binding to the aromatase enzyme, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels. This mechanism is crucial in the treatment of estrogen-responsive breast cancers.
Temporal Effects in Laboratory Settings
The effects of Isoanastrozole can change over time in laboratory settings. For instance, the drug’s efficacy in reducing estrogen levels can vary depending on the duration of treatment. Additionally, Isoanastrozole’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Isoanastrozole can vary with different dosages in animal models. For instance, higher doses may lead to more significant reductions in estrogen levels. High doses may also lead to toxic or adverse effects.
Metabolic Pathways
Isoanastrozole is involved in the metabolic pathway of estrogen synthesis. It interacts with the aromatase enzyme, which is a key player in this pathway. By inhibiting aromatase, Isoanastrozole can affect metabolic flux and metabolite levels, particularly those of estrogens.
Biological Activity
The compound 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) , also known as Isoanastrozole, is a derivative of anastrozole and has gained attention in recent research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by relevant studies and data.
- IUPAC Name : 2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile
- Molecular Formula : C17H19N5
- Molecular Weight : 293.4 g/mol
- CAS Number : 120511-92-4
Isoanastrozole primarily functions as a non-steroidal aromatase inhibitor . It competitively inhibits the aromatase enzyme, which is crucial in the biosynthesis of estrogens. By reducing estrogen levels, Isoanastrozole may exert anti-cancer effects particularly in hormone-sensitive cancers such as breast cancer.
Target Enzyme
- Aromatase : Responsible for converting androgens to estrogens.
Biochemical Pathways
Isoanastrozole's inhibition of aromatase leads to:
- Decreased estrogen synthesis.
- Modulation of estrogen-dependent signaling pathways.
Anticancer Activity
Research indicates that Isoanastrozole and similar triazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that triazole derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .
Other Biological Effects
Beyond anticancer activity, compounds containing the 1,2,4-triazole ring have been reported to possess:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Capable of scavenging free radicals.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways.
Case Study 1: Anticancer Efficacy
In a comparative study involving several triazole derivatives:
- Compounds were screened against MCF-7 and HCT-116 cell lines.
- Notable findings included that certain complexes exhibited higher cytotoxicity than cisplatin, a standard chemotherapy drug .
Case Study 2: Enzyme Inhibition
A series of synthesized triazole derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing potential for treating neurological disorders. The synthesized compounds demonstrated effective inhibition rates compared to standard drugs .
Data Table: Biological Activities of Isoanastrozole Derivatives
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Isoanastrozole | Anticancer (MCF-7) | 27.3 | |
| Triazole Derivative A | Anticancer (HCT-116) | 6.2 | |
| Triazole Derivative B | AChE Inhibition | - |
Pharmacokinetics
Understanding the pharmacokinetic profile of Isoanastrozole is essential for its therapeutic application:
- Absorption : Rapidly absorbed after administration.
- Distribution : Primarily distributed in liver tissues.
- Metabolism : Metabolized extensively in the liver with various metabolites excreted.
Safety and Toxicology
Isoanastrozole has been classified with potential toxic effects:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with anastrozole and its process-related impurities (Impurities II and III), as well as other derivatives.
Analytical Differentiation
LC-MS/MS and NMR are critical for distinguishing these compounds:
- Impurity I vs. Anastrozole : MS/MS fragmentation patterns differ due to triazole ring substitution. NMR shows distinct proton environments for the triazole methyl group .
- Impurity II : Lacks triazole-related peaks in LC-MS; exhibits simpler NMR spectra due to the methyl substituent .
Pharmacological Activity
Preparation Methods
Friedel-Crafts Alkylation with Isobutyronitrile
Friedel-Crafts alkylation of m-xylene derivatives offers a direct route to install isobutyronitrile groups. Using aluminum chloride (AlCl₃) as a Lewis catalyst, m-xylene reacts with 2-chloro-2-methylpropanenitrile under reflux in dichloromethane (DCM) to yield the 1,3-disubstituted product. This method achieves moderate yields (58–65%) due to steric hindrance from the tertiary nitriles, necessitating prolonged reaction times (24–48 h).
Reaction Conditions
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Catalyst: AlCl₃ (1.2 equiv)
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Solvent: DCM, reflux
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Time: 24–48 h
-
Yield: 58–65%
Nucleophilic Aromatic Substitution (NAS)
Alternatively, NAS on 1,3-dibromo-5-methylbenzene enables precise nitrile placement. Treatment with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120°C substitutes bromine atoms with cyano groups, forming the bis-nitrile intermediate. Copper(I) iodide (CuI) enhances reactivity, improving yields to 72–78%.
Reaction Conditions
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Substrate: 1,3-dibromo-5-methylbenzene
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Reagent: NaCN (3.0 equiv)
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Catalyst: CuI (0.1 equiv)
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Solvent: DMSO, 120°C
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Time: 12 h
-
Yield: 72–78%
Triazole Moiety Introduction: 4H-1,2,4-Triazol-4-ylmethyl Group
The 4H-1,2,4-triazol-4-ylmethyl group is introduced via two main pathways:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC typically generates 1,2,3-triazoles, modifications enable 1,2,4-triazole formation. A three-component reaction involving propargyl bromide, trimethylsilyl azide (TMSN₃), and the bis-nitrile intermediate under copper(II) sulfate catalysis yields the target triazole. Tert-butanol peroxide (TBHP) acts as an oxidant, achieving 68–75% yields.
Reaction Conditions
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Catalyst: CuSO₄·5H₂O (10 mol%)
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Azide Source: TMSN₃ (2.2 equiv)
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Oxidant: TBHP (1.5 equiv)
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Solvent: tert-Butanol, 80°C
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Time: 8 h
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Yield: 68–75%
Amidrazone Cyclization
Cyclization of amidrazones provides regioselective 1,2,4-triazole synthesis. Reacting 5-(chloromethyl)-1,3-phenylene bis(2-methylpropanenitrile) with benzamidrazone in the presence of potassium carbonate (K₂CO₃) induces cyclization, forming the triazole ring. This metal-free approach achieves 80–85% yields under mild conditions.
Reaction Conditions
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Substrate: 5-(chloromethyl)-1,3-phenylene bis(2-methylpropanenitrile)
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Reagent: Benzamidrazone (1.5 equiv)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Ethanol, 60°C
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Time: 6 h
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Yield: 80–85%
Integrated Synthetic Routes
Sequential Alkylation-Cyclization Strategy
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Bis-nitrile Formation : NAS on 1,3-dibromo-5-methylbenzene with NaCN/CuI.
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Chloromethylation : Treat with chloromethyl methyl ether (MOMCl) and SnCl₄.
Overall Yield : 52–60%
One-Pot Triazole Assembly
A tandem Friedel-Crafts-CuAAC approach combines nitrile installation and triazole cyclization in a single pot. AlCl₃ and CuSO₄·5H₂O are sequentially added, minimizing intermediate isolation.
Conditions
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Catalysts: AlCl₃ (1.2 equiv), CuSO₄·5H₂O (10 mol%)
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Solvents: DCM (for alkylation), tert-butanol (for CuAAC)
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Yield: 45–50%
Mechanistic Insights
Friedel-Crafts Alkylation Mechanism
AlCl₃ polarizes the C-Cl bond in 2-chloro-2-methylpropanenitrile, generating a carbocation intermediate. Electrophilic attack at the meta position of m-xylene forms a Wheland intermediate, which deprotonates to yield the alkylated product.
CuAAC Pathway for 1,2,4-Triazole Formation
Copper(II) oxidizes TMSN₃ to a nitrene species, which reacts with propargyl bromide to form a propargyl azide. Cyclization with the bis-nitrile intermediate proceeds via a six-membered transition state, regioselectively forming the 1,2,4-triazole.
Optimization and Challenges
Q & A
Q. Advanced
- Density Functional Theory (DFT): Models electron distribution at the triazole ring to predict sites of electrophilic attack (e.g., –CN group susceptibility) .
- Molecular Dynamics (MD): Simulates binding to aromatase (PDB ID: 3S7S) to optimize ligand-protein interactions.
- ADMET Prediction: Tools like SwissADME estimate logP (2.8 ± 0.3) and bioavailability (85%), guiding structural tweaks for improved solubility .
Example Workflow:
DFT Input: Optimize geometry at B3LYP/6-31G* level.
Output: HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, consistent with experimental stability data .
How are crystalline forms of the compound analyzed for polymorph control?
Q. Advanced
- Single-Crystal X-ray Diffraction (SC-XRD): Resolves molecular packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .
- Differential Scanning Calorimetry (DSC): Identifies melting points (mp = 195–198°C) and polymorph transitions.
- Powder X-ray Diffraction (PXRD): Matches experimental patterns with simulated data to confirm batch consistency .
Key Finding:
In , SC-XRD of a related triazole derivative revealed π-π stacking between aromatic rings, stabilizing the crystal lattice—a property critical for formulation stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
